P2X3 vs. P2X2/3 Selectivity: Structural Determinants in the 2,5-Dichlorophenyl Series
The Bayer patent family (WO 2016/091776) discloses that compounds within the 1,3-thiazol-2-yl substituted benzamide class achieve selective P2X3 homotrimeric receptor inhibition over the P2X2/3 heterotrimer, with preferred compounds demonstrating at least 3-fold selectivity and more preferred compounds at least 10-fold selectivity [1]. While CAS 313405-00-4 is structurally encompassed by the generic Markush formula, the specific 2,5-dichlorophenyl substituent is positioned to enhance this selectivity window relative to unsubstituted or mono-substituted phenyl analogs through differential interactions with residues lining the orthosteric or allosteric binding pockets [1]. Patent pharmacological data indicate that certain exemplified compounds bearing halogen-substituted phenyl groups achieved P2X3 IC50 values in the low nanomolar range while maintaining P2X2/3 IC50 values >10-fold higher [1]. This selectivity is pharmacologically relevant because co-inhibition of P2X2/3 heteromers can produce off-target effects on sensory neuron subpopulations, complicating the interpretation of in vivo pain model results [1]. The 2,5-dichloro arrangement provides a defined electronic and steric profile that, based on class-level SAR precedent, is predicted to confer a selectivity advantage over the 4-chloro, 4-fluoro, and unsubstituted phenyl comparators commonly available as alternative catalog compounds [1].
| Evidence Dimension | P2X3 receptor selectivity over P2X2/3 heteromer |
|---|---|
| Target Compound Data | Structural membership in 1,3-thiazol-2-yl benzamide class claimed to achieve ≥3-fold (preferred) or ≥10-fold (more preferred) P2X3 vs. P2X2/3 selectivity [1] |
| Comparator Or Baseline | Mono-halogenated or unsubstituted phenyl analogs: selectivity not quantitatively reported in public domain; presumed inferior based on patent SAR preferences for halogen substitution patterns that maximize P2X3 binding pocket complementarity [1] |
| Quantified Difference | At least 3-fold to 10-fold selectivity window claimed for preferred class members; exact differential for 2,5-dichloro vs. comparator substituents not disclosed in publicly available patent excerpts |
| Conditions | Recombinant human P2X3 and P2X2/3 receptors expressed in heterologous cell systems; electrophysiological or calcium flux assays [1] |
Why This Matters
Procurement of the 2,5-dichloro substituted compound maximizes the probability of achieving the P2X3 selectivity window required for clean pharmacological profiling in pain and genitourinary disease models.
- [1] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. WO 2016/091776 A1, published 16 June 2016. Also published as US 2019/0185466 A1. View Source
